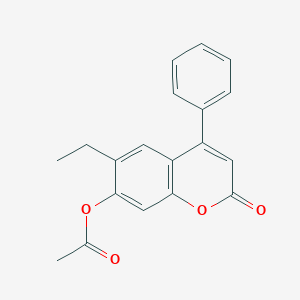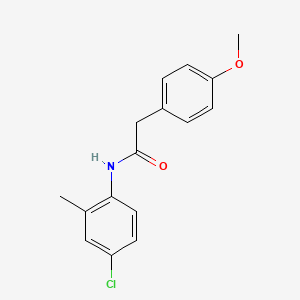
6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate, also known as Coumarin, is a naturally occurring compound found in many plants. It is widely used in the pharmaceutical and cosmetic industries due to its various biological activities, such as anti-inflammatory, anticoagulant, and antioxidant properties.
Wirkmechanismus
The mechanism of action of 6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. 6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate has also been shown to inhibit the activity of thrombin, a key enzyme involved in the blood coagulation cascade. Additionally, 6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate has been shown to scavenge free radicals, thereby exhibiting antioxidant activity.
Biochemical and Physiological Effects:
6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in the blood. 6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate has also been shown to inhibit the formation of blood clots by reducing the activity of thrombin. Additionally, 6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate has been shown to scavenge free radicals, thereby reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its biological activities are well characterized. However, 6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate has some limitations for lab experiments. It is a relatively unstable compound and can undergo degradation under certain conditions. Additionally, its biological activities can vary depending on the source and purity of the compound.
Zukünftige Richtungen
There are several future directions for research on 6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate. One area of research is the development of new synthetic methods for 6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate and its derivatives. Another area of research is the investigation of the mechanisms of action of 6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate and its derivatives. Additionally, research can be conducted to explore the potential of 6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate and its derivatives for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Finally, research can be conducted to explore the potential of 6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate and its derivatives as antioxidants and anti-aging agents.
Conclusion:
6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate is a naturally occurring compound with various biological activities, including anti-inflammatory, anticoagulant, and antioxidant properties. It has been extensively studied and has been used in the treatment of various diseases. 6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate can be synthesized by several methods, and its mechanism of action is not fully understood. 6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on 6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate, including the development of new synthetic methods and the investigation of its mechanisms of action.
Synthesemethoden
6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate can be synthesized by several methods, including Perkin reaction, Pechmann condensation, and Knoevenagel reaction. The Perkin reaction involves the condensation of salicylaldehyde with acetic anhydride in the presence of an acid catalyst. The Pechmann condensation involves the reaction of phenol with ethyl acetoacetate in the presence of a Lewis acid catalyst. The Knoevenagel reaction involves the reaction of salicylaldehyde with ethyl cyanoacetate in the presence of a base catalyst.
Wissenschaftliche Forschungsanwendungen
6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate has been extensively studied for its various biological activities. It has been found to exhibit anti-inflammatory, anticoagulant, and antioxidant properties. It has also been shown to have antimicrobial, antitumor, and antiviral activities. 6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate has been used in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
(6-ethyl-2-oxo-4-phenylchromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-3-13-9-16-15(14-7-5-4-6-8-14)10-19(21)23-18(16)11-17(13)22-12(2)20/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBFCYUYTNYZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C)OC(=O)C=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(1-ethylpropyl)amino]sulfonyl}benzoic acid](/img/structure/B5872895.png)

![3-bromobenzaldehyde [5-(allylthio)-4H-1,2,4-triazol-3-yl]hydrazone](/img/structure/B5872934.png)
![N-(2-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5872940.png)
![4-ethyl-2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5872949.png)
![N-(3,4-dichlorophenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5872953.png)
![N-(3,4-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5872955.png)
![N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5872966.png)

![2-(2-chlorophenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5872971.png)
![N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzenesulfonamide](/img/structure/B5872983.png)
![N'-[2-(allyloxy)benzylidene]-2-(4-chlorophenoxy)propanohydrazide](/img/structure/B5872991.png)
![1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-benzimidazole](/img/structure/B5872998.png)